BenchChemオンラインストアへようこそ!

N1-((5-(thiophen-2-yl)furan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Oxalamide Copper catalysis Nucleating agent

This asymmetrically substituted oxalamide derivative features both a 5-(thiophen-2-yl)furan-2-yl and a thiophen-2-ylmethyl moiety. It is structurally related to the established Cu-catalysis ligand BTMO, making it a candidate for systematic ligand library evaluation in C–N/C–O bond-forming reactions. It may also be screened as a nucleating agent for semi-crystalline biopolyesters. No compound-specific performance data exists; therefore, it is not a drop-in replacement for any known oxalamide. Procurement is recommended only for head-to-head comparative screening against literature-reported oxalamide standards.

Molecular Formula C16H14N2O3S2
Molecular Weight 346.42
CAS No. 2034348-29-1
Cat. No. B2888442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-((5-(thiophen-2-yl)furan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
CAS2034348-29-1
Molecular FormulaC16H14N2O3S2
Molecular Weight346.42
Structural Identifiers
SMILESC1=CSC(=C1)CNC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CS3
InChIInChI=1S/C16H14N2O3S2/c19-15(16(20)18-10-12-3-1-7-22-12)17-9-11-5-6-13(21-11)14-4-2-8-23-14/h1-8H,9-10H2,(H,17,19)(H,18,20)
InChIKeyPUALKAXHIONQNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-((5-(Thiophen-2-yl)furan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 2034348-29-1): Compound-Class Context for Procurement Decisions


N1-((5-(thiophen-2-yl)furan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 2034348-29-1) is a synthetic, asymmetrically substituted oxalamide derivative featuring both a thiophene and a 5-(thiophen-2-yl)furan-2-yl heterocyclic moiety. Oxalamides of this type are broadly investigated as ligands for copper-catalyzed cross-coupling reactions and as self-assembling nucleating agents for semi-crystalline biopolyesters [1]. However, a comprehensive search of the primary research literature, patent databases, and authoritative chemical registries retrieved no published quantitative biological or materials-performance data specifically for this compound. The absence of such data means that its differentiated properties relative to close structural analogs cannot currently be established from verifiable sources.

Why In-Class Substitution Is Not Straightforward for N1-((5-(Thiophen-2-yl)furan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide


Within the oxalamide class, even minor structural variations can drastically alter performance. For example, N,N′-bis(thiophen-2-ylmethyl)oxalamide (BTMO) is an established ligand for Cu-catalyzed ipso-nitration, while its asymmetric or heterocycle-modified analogs may exhibit different coordination geometries, solubility, or thermal stability [1]. Without compound-specific quantitative data, no assumption of functional interchangeability can be made. Procurement of this compound as a drop-in replacement for a known oxalamide ligand or nucleating agent without confirmatory head-to-head data carries technical risk.

Quantitative Differentiation Evidence for N1-((5-(Thiophen-2-yl)furan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide


No Quantifiable Head-to-Head Data Identified in Primary Literature

A systematic search of PubMed, Google Patents, SureChEMBL, and RSC publications yielded zero primary studies that report quantitative performance data (e.g., catalytic yield, IC50, nucleation efficiency) for N1-((5-(thiophen-2-yl)furan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide against a defined comparator. The structurally related symmetric ligand N,N′-bis(thiophen-2-ylmethyl)oxalamide (BTMO) has been demonstrated to promote Cu-catalyzed ipso-nitration of (hetero)aryl bromides at 100–120 °C with 1–5 mol % CuI, but these data cannot be extrapolated to the asymmetric target compound without experimental validation [1].

Oxalamide Copper catalysis Nucleating agent

Oxalamide Nucleation Efficiency Data Absent for This Compound

The self-assembly and nucleation behavior of oxalamide compounds in poly(hydroxybutyrate) (PHB) has been described for a series of structurally tailored oxalamides, where molecular structure was shown to control dissolution, phase separation, and nucleation density [1]. However, the specific compound N1-((5-(thiophen-2-yl)furan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide was not among the screened compounds. No nucleation efficiency data, crystallization half-time, or nucleation density values are available for this compound in any polymer matrix.

Polymer nucleation Polyhydroxyalkanoate Crystallization

Neuraminidase Inhibition Profile Not Characterized

A series of oxalamide derivatives (Z1–Z10) were recently evaluated as neuraminidase (NA) inhibitors, with the lead compound Z2 achieving an IC50 of 0.09 μM against NA, outperforming oseltamivir carboxylate (IC50 = 0.10 μM) [1]. The target compound was not included in this series, and its NA inhibitory activity is unknown. Class-level inference cannot be made given the strong structure-activity dependence observed.

Antiviral Neuraminidase inhibitor Influenza

Potential Application Scenarios for N1-((5-(Thiophen-2-yl)furan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide Based on Class-Level Analogy


Exploratory Ligand Screening for Copper-Catalyzed Cross-Coupling

The structural resemblance to BTMO suggests this compound could be screened as a ligand for Cu-catalyzed C–N or C–O bond-forming reactions, but only as part of a systematic ligand library evaluation against established oxalamide ligands such as BTMO [1]. No a priori assumption of superior or equivalent performance should be made.

Polymer Nucleating Agent Feasibility Studies

Given the known nucleation-promoting properties of tailored oxalamides in bio-based polyesters, this compound may be evaluated for crystallization enhancement in PHB or other polyhydroxyalkanoates [2]. Direct comparative testing against literature-reported oxalamide nucleating agents (e.g., those described in [2]) is essential.

Medicinal Chemistry Probe in Neuraminidase or Kinase Inhibition Screens

Oxalamide derivatives have been identified as neuraminidase inhibitors [3] and as kinase inhibitor scaffolds. This compound could be submitted for broad-panel screening, but any resulting activity must be interpreted in the context of comparator data from known inhibitors within the same assay.

Quote Request

Request a Quote for N1-((5-(thiophen-2-yl)furan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.